molecular formula C15H14N4O5 B15178945 1-(4-Methoxyphenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone CAS No. 854-04-6

1-(4-Methoxyphenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone

Cat. No.: B15178945
CAS No.: 854-04-6
M. Wt: 330.30 g/mol
InChI Key: LGQWOKSOBNUYCG-YBEGLDIGSA-N
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Description

1-(4-Methoxyphenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of methoxy and ethanone groups, as well as hydrazone functionalities, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone typically involves multiple steps, starting with the preparation of the precursor compounds. One common synthetic route includes the reaction of 4-methoxyacetophenone with hydrazine hydrate under controlled conditions to form the hydrazone derivative. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy and hydrazone groups can participate in substitution reactions with appropriate reagents, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methoxyphenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound can be used in biochemical assays to study enzyme activities and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the methoxy and ethanone groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone can be compared with similar compounds such as:

    1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound has similar functional groups but differs in the position of the hydroxy group, which can affect its reactivity and biological activity.

    1-(4-Hydroxy-2-methoxyphenyl)ethanone: This compound also has similar functional groups but with different substitution patterns, leading to variations in its chemical and biological properties.

    1-[4-(4-Methoxyphenoxy)phenyl]ethanone:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

854-04-6

Molecular Formula

C15H14N4O5

Molecular Weight

330.30 g/mol

IUPAC Name

N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C15H14N4O5/c1-10(11-3-6-13(24-2)7-4-11)16-17-14-8-5-12(18(20)21)9-15(14)19(22)23/h3-9,17H,1-2H3/b16-10-

InChI Key

LGQWOKSOBNUYCG-YBEGLDIGSA-N

Isomeric SMILES

C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=C(C=C2)OC

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(C=C2)OC

Origin of Product

United States

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